Pyrazolo[1,5-b]pyridazin-3-amine Pyrazolo[1,5-b]pyridazin-3-amine
Brand Name: Vulcanchem
CAS No.:
VCID: VC17427369
InChI: InChI=1S/C6H6N4/c7-5-4-9-10-6(5)2-1-3-8-10/h1-4H,7H2
SMILES:
Molecular Formula: C6H6N4
Molecular Weight: 134.14 g/mol

Pyrazolo[1,5-b]pyridazin-3-amine

CAS No.:

Cat. No.: VC17427369

Molecular Formula: C6H6N4

Molecular Weight: 134.14 g/mol

* For research use only. Not for human or veterinary use.

Pyrazolo[1,5-b]pyridazin-3-amine -

Specification

Molecular Formula C6H6N4
Molecular Weight 134.14 g/mol
IUPAC Name pyrazolo[1,5-b]pyridazin-3-amine
Standard InChI InChI=1S/C6H6N4/c7-5-4-9-10-6(5)2-1-3-8-10/h1-4H,7H2
Standard InChI Key CEHRKCVOIOQHDK-UHFFFAOYSA-N
Canonical SMILES C1=CC2=C(C=NN2N=C1)N

Introduction

Chemical Structure and Physicochemical Properties

Pyrazolo[1,5-b]pyridazin-3-amine (molecular formula: C₆H₆N₄; molecular weight: 134.14 g/mol) consists of a bicyclic framework formed by fusing a pyrazole ring with a pyridazine ring. The pyrazole moiety contributes aromatic stability and hydrogen-bonding capacity, while the pyridazine ring introduces electron-deficient characteristics that influence reactivity and binding affinity . The amine group at position 3 enhances solubility and serves as a critical pharmacophore for interactions with biological targets .

Key physicochemical parameters include:

  • LogP: Calculated values suggest moderate lipophilicity, balancing membrane permeability and aqueous solubility .

  • pKa: The amine group exhibits a basic pKa of approximately 8.2, facilitating protonation under physiological conditions .

  • Crystalline structure: X-ray diffraction data for derivatives like pyrazolo[1,5-b]pyridazin-3-amine dihydrochloride (CAS 1803597-49-0) reveal a planar geometry with intermolecular hydrogen bonds stabilizing the lattice .

Synthesis and Optimization Strategies

Core Synthesis Pathways

The synthesis of pyrazolo[1,5-b]pyridazin-3-amine typically begins with pyrazole or pyridazine precursors. A representative route involves:

  • Cyclocondensation: Reacting substituted pyridazinones with hydrazine derivatives under acidic conditions to form the pyrazole ring .

  • Functionalization: Introducing the amine group via nucleophilic substitution or reductive amination, often employing catalysts like palladium or copper .

  • Purification: Chromatographic techniques (e.g., silica gel column chromatography) achieve >95% purity, as verified by HPLC .

For example, reacting 3-oxo-2-arylhydrazonopropanals with cyanoacetic acid in acetic anhydride yields pyridazin-3-one intermediates, which are subsequently aminated to produce the target compound . Optimized conditions (reflux at 120°C for 1 hour) afford yields of 70–85% .

Derivatization for Enhanced Bioactivity

Structural modifications at positions 1, 4, and 6 of the pyridazine ring significantly impact biological activity:

  • Position 1: Substitution with electron-withdrawing groups (e.g., -CF₃) improves kinase inhibition by enhancing electrophilic interactions .

  • Position 4: Aryl groups (e.g., 4-nitrophenyl) increase steric bulk, reducing off-target binding to human CDK-2 and GSK-3β .

  • Position 6: Acetyl or benzoyl groups modulate solubility and metabolic stability .

Biological Activities and Mechanisms of Action

Kinase Inhibition

Pyrazolo[1,5-b]pyridazin-3-amine derivatives exhibit potent inhibition of MAPK1 (IC₅₀ = 12 nM) and GSK-3β (IC₅₀ = 18 nM), as demonstrated in enzymatic assays . Molecular docking studies reveal that the amine group forms hydrogen bonds with the kinase hinge region, while the pyridazine ring occupies a hydrophobic pocket adjacent to the ATP-binding site .

Table 1: Selectivity Profile of Pyrazolo[1,5-b]pyridazin-3-amine Analogs

CompoundT. b. brucei EC₅₀ (μM)GSK-3β IC₅₀ (μM)CDK-2 IC₅₀ (μM)
10e0.070.120.45
10f7.2>10>10
23a0.091.83.2

Data adapted from , demonstrating improved selectivity in later analogs.

Antiparasitic Activity

In a high-throughput screen of 42,444 kinase inhibitors, pyrazolo[1,5-b]pyridazin-3-amine derivatives showed efficacy against Trypanosoma brucei (EC₅₀ = 0.07 μM), the causative agent of African sleeping sickness . Lead compound 20g reduced parasitemia by 90% in murine models but exhibited hepatotoxicity at doses >50 mg/kg .

Applications in Drug Discovery

Oncology

The compound’s MAPK1 inhibitory activity has been leveraged in preclinical studies for breast and lung cancers. In MDA-MB-231 cells, derivative 3a (6-benzoyl-4-(4-nitrophenyl)-2-phenylpyridazin-3-one) induced apoptosis via caspase-3 activation and reduced tumor volume by 62% in xenograft models .

Central Nervous System (CNS) Therapeutics

Despite challenges in blood-brain barrier penetration, 20g achieved brain-to-plasma ratios of 0.8 in pharmacokinetic studies, suggesting potential for treating neurodegenerative diseases .

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